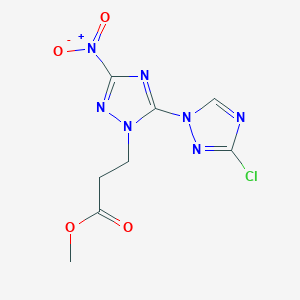
methyl 3-(3-chloro-5'-nitro-2'H-1,3'-bi-1,2,4-triazol-2'-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-chloro-5’-nitro-2’H-1,3’-bi-1,2,4-triazol-2’-yl)propanoate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and nitro group on the triazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-chloro-5’-nitro-2’H-1,3’-bi-1,2,4-triazol-2’-yl)propanoate typically involves multiple steps. One common method involves the reaction of 3-chloro-5-nitro-1,2,4-triazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chloro-5’-nitro-2’H-1,3’-bi-1,2,4-triazol-2’-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Methyl 3-(3-chloro-5’-nitro-2’H-1,3’-bi-1,2,4-triazol-2’-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(3-chloro-5’-nitro-2’H-1,3’-bi-1,2,4-triazol-2’-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt cellular processes and contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-nitro-1,2,4-triazole: A precursor in the synthesis of the target compound.
Methyl 3-(3-amino-5’-nitro-2’H-1,3’-bi-1,2,4-triazol-2’-yl)propanoate: A reduced form of the target compound.
Methyl 3-(3-chloro-5’-amino-2’H-1,3’-bi-1,2,4-triazol-2’-yl)propanoate: Another derivative with an amino group instead of a nitro group.
Uniqueness
Methyl 3-(3-chloro-5’-nitro-2’H-1,3’-bi-1,2,4-triazol-2’-yl)propanoate is unique due to the presence of both chloro and nitro groups on the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8ClN7O4 |
|---|---|
Molecular Weight |
301.65 g/mol |
IUPAC Name |
methyl 3-[5-(3-chloro-1,2,4-triazol-1-yl)-3-nitro-1,2,4-triazol-1-yl]propanoate |
InChI |
InChI=1S/C8H8ClN7O4/c1-20-5(17)2-3-14-8(11-7(13-14)16(18)19)15-4-10-6(9)12-15/h4H,2-3H2,1H3 |
InChI Key |
HHWWVPWIWSLLGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C(=NC(=N1)[N+](=O)[O-])N2C=NC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















